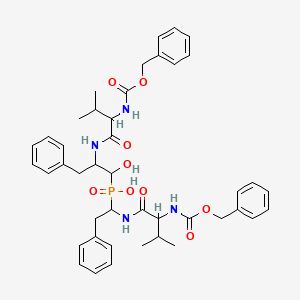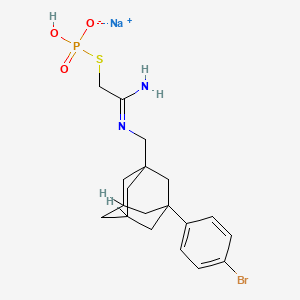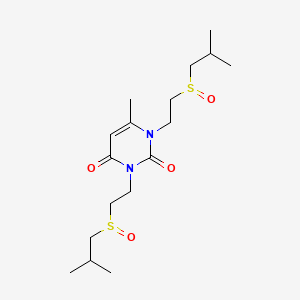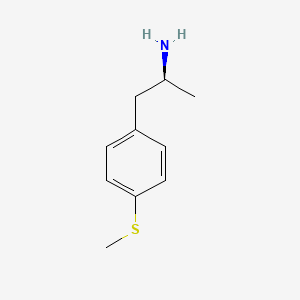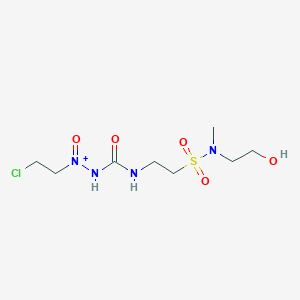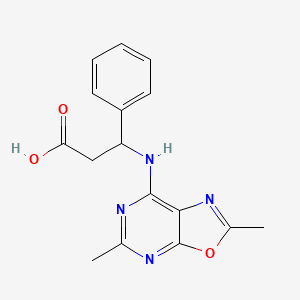
beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid: is a complex organic compound featuring an oxazolo[5,4-d]pyrimidine scaffold. This structure is often utilized as a pharmacophore and structural element in a variety of compounds that are active against diverse molecular targets . The compound’s unique structure allows it to interact with various biological systems, making it a valuable subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxazolo[5,4-d]pyrimidines, including beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid, typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives . One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazolo[5,4-d]pyrimidine scaffold allows it to bind to kinase enzymes, inhibiting their activity and affecting cellular signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation and antiviral activity.
Comparación Con Compuestos Similares
- 2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]acetic acid
- 7-Amino-oxazolo[5,4-d]pyrimidine derivatives
Comparison: Compared to similar compounds, beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid stands out due to its unique benzenepropanoic acid moiety, which can enhance its binding affinity and specificity for certain molecular targets . This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Propiedades
Número CAS |
102248-99-7 |
|---|---|
Fórmula molecular |
C16H16N4O3 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
3-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N4O3/c1-9-17-15(14-16(18-9)23-10(2)19-14)20-12(8-13(21)22)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,21,22)(H,17,18,20) |
Clave InChI |
PWWYBFJYOUYXFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


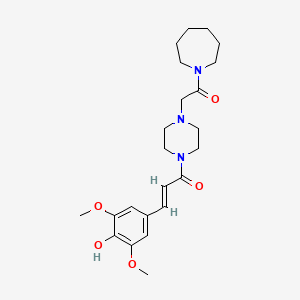
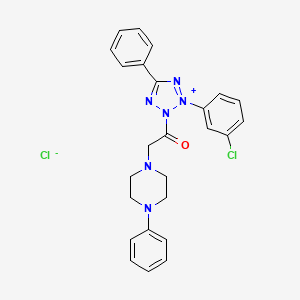
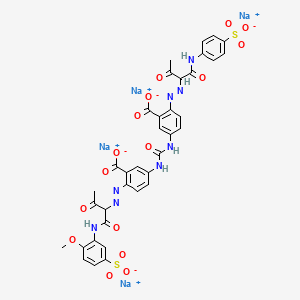
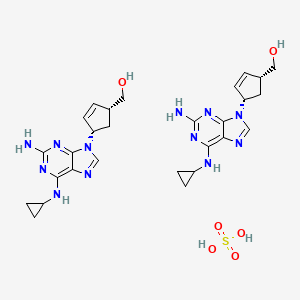
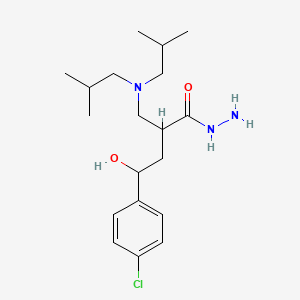
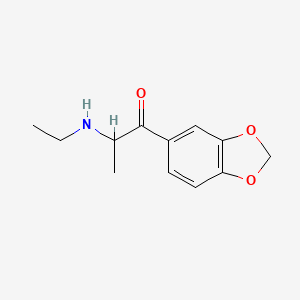

![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
